3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid
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Overview
Description
3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This compound is characterized by a benzopyran ring system attached to a propanoic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by subsequent reduction and carboxylation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted benzopyran derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A simpler analog without the propanoic acid moiety.
7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: A hydroxylated derivative with potential biological activities.
2H-1-benzopyran, 3,4-dihydro-2,2-dimethyl-: A dimethyl-substituted analog with different chemical properties.
Uniqueness
3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-5-9-7-8-15-11-4-2-1-3-10(9)11/h1-4,9H,5-8H2,(H,13,14) |
InChI Key |
CTBJCCQEKUUYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1CCC(=O)O |
Origin of Product |
United States |
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